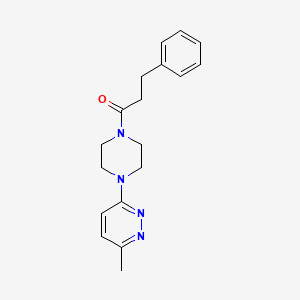![molecular formula C26H34Br2O2Si B14131596 (R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol is a complex organic compound characterized by its unique structural features. This compound contains bromine atoms, a silyl ether group, and a binaphthyl core, making it a subject of interest in various fields of chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the binaphthyl core using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Silylation: Protection of hydroxyl groups by converting them into silyl ethers using reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Hydrogenation: Reduction of double bonds in the binaphthyl core to achieve the octahydro configuration, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction of brominated positions to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce azide groups or other functionalities.
科学研究应用
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of (1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol involves interactions with specific molecular targets and pathways. For instance, its brominated positions may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. The silyl ether group can enhance the compound’s stability and bioavailability, making it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Brominated Binaphthyls: Compounds with similar binaphthyl cores but different substituents, used in various chemical applications.
Uniqueness
(1R)-3,3’-dibromo-2’-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-Binaphthalen]-2-ol stands out due to its combination of bromine atoms, silyl ether group, and octahydro-binaphthyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C26H34Br2O2Si |
|---|---|
分子量 |
566.4 g/mol |
IUPAC 名称 |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H34Br2O2Si/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29/h14-15,29H,6-13H2,1-5H3 |
InChI 键 |
GOFBSNNVKLLHAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)

![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)

![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)


![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)


